Boiling Point Differential as a Practical Indicator of Purification and Formulation Behaviour
The target compound exhibits a predicted boiling point of 307.3 ± 42.0 °C (760 mmHg), which is 12.7 °C higher than the mean of its three closest analogs (methyl 3-fluoro-4-methylbenzoate: 222.1 °C; methyl 3-hydroxy-4-methylbenzoate: 294.6 °C; methyl 3-fluoro-5-hydroxybenzoate: 290.7 °C) . This higher boiling point, attributable to the combined effect of the 5-hydroxy hydrogen-bond donor and the 3-fluoro electronegative substituent, translates into a narrower distillation or sublimation window and altered volatility characteristics that directly affect purification throughput and formulation solvent selection .
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 307.3 ± 42.0 °C |
| Comparator Or Baseline | Methyl 3-fluoro-4-methylbenzoate: 222.1 ± 28.0 °C; Methyl 3-hydroxy-4-methylbenzoate: 294.6 ± 20.0 °C; Methyl 3-fluoro-5-hydroxybenzoate: 290.7 ± 25.0 °C |
| Quantified Difference | 12.7 °C higher than the mean of the three comparators |
| Conditions | Predicted values (ACD/Labs or similar) at 760 mmHg |
Why This Matters
For procurement teams sourcing intermediates for kilo-lab or pilot-plant scale-up, a 12 °C boiling point increase can simplify the removal of lower-boiling impurities, reduce solvent cross-contamination, and lower the risk of thermal degradation during distillation, directly impacting cost-of-goods and regulatory impurity profiles.
